Molecular Weight Differentiation Against the Unsubstituted Parent Scaffold and Alkyl Analog
The target compound has a molecular weight of 278.31 Da, which is 90.12 Da (+48%) greater than the parent 6-(1H-imidazol-1-yl)nicotinamide (INA, CAS 1097795-44-2; MW 188.19 Da) and 34.02 Da (+14%) greater than the N-(sec-butyl) analog (CAS 1197588-35-4; MW 244.29 Da) [1]. This MW positions the target compound above the empirically observed threshold of approximately 270 Da at which 1-substituted imidazoles exhibit disproportionately enhanced CYP3A4/5 inhibitory potency (IC₅₀ < 5 µM) relative to sub-270 Da congeners [2]. The m-tolyl group contributes an additional aromatic ring (C₇H₇, ~91 Da) not present in either comparator, providing π-stacking capacity absent in both the unsubstituted and alkyl-substituted analogs.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 278.31 Da |
| Comparator Or Baseline | INA (CAS 1097795-44-2): 188.19 Da; N-(sec-Butyl) analog (CAS 1197588-35-4): 244.29 Da; 5-(m-Tolyl)nicotinamide (CAS 1346691-46-0): 212.25 Da |
| Quantified Difference | Target vs. INA: +90.12 Da (+47.9%); Target vs. N-(sec-butyl): +34.02 Da (+13.9%); Target vs. 5-(m-tolyl): +66.06 Da (+31.1%) |
| Conditions | Computed from molecular formula (ChemSpider CSID 1215634; PubChem CID 45807078; vendor specification sheets) |
Why This Matters
The 278.31 Da MW exceeds the empirically derived ~270 Da threshold at which imidazole CYP3A4/5 inhibition potency sharply increases, meaning the target compound is predicted to exhibit a CYP interaction liability profile distinct from both the parent and alkyl-substituted analogs—a critical consideration for programs where minimizing drug-drug interaction risk is a selection criterion.
- [1] PubChem. N-(sec-Butyl)-6-(1H-imidazol-1-yl)nicotinamide. PubChem CID: 45807078. Molecular Weight: 244.29 g/mol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45807078 (accessed 2026-04-29). View Source
- [2] Stresser DM, Perloff ES, Mason AK, Blanchard AP, Dehal SS, Creegan TP, et al. Comparative 1-substituted imidazole inhibition of cytochrome P450 isozyme-selective activities in human and mouse hepatic microsomes. Drug Metabolism Reviews. 2007;39(2-3):309-322. doi:10.1080/03602530701417437. PMID: 17786623. View Source
